Tert-butyl6-formylpyridine-2-carboxylate
Overview
Description
Tert-butyl 6-formylpyridine-2-carboxylate is a chemical compound with the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol . It is also known by its IUPAC name, tert-butyl 6-formylpicolinate . This compound is characterized by the presence of a pyridine ring substituted with a formyl group at the 6-position and a tert-butyl ester group at the 2-position.
Scientific Research Applications
Tert-butyl 6-formylpyridine-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving pyridine derivatives.
Preparation Methods
The synthesis of tert-butyl 6-formylpyridine-2-carboxylate typically involves the reaction of 6-formylpyridine-2-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent . The reaction is carried out under reflux conditions to facilitate the esterification process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Tert-butyl 6-formylpyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure selective and efficient transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Mechanism of Action
The mechanism of action of tert-butyl 6-formylpyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, modulating their activity through binding interactions. The pathways involved in its mechanism of action are determined by the specific biological or chemical context in which it is used .
Comparison with Similar Compounds
Tert-butyl 6-formylpyridine-2-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 6-methylpyridine-2-carboxylate: Similar structure but with a methyl group instead of a formyl group.
Tert-butyl 6-chloropyridine-2-carboxylate: Similar structure but with a chlorine atom instead of a formyl group.
Tert-butyl 6-nitropyridine-2-carboxylate: Similar structure but with a nitro group instead of a formyl group.
Properties
IUPAC Name |
tert-butyl 6-formylpyridine-2-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-11(2,3)15-10(14)9-6-4-5-8(7-13)12-9/h4-7H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQRPRAHBJCZHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CC(=N1)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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